molecular formula C5H9NO B14757478 2-Oxa-1-azabicyclo[2.2.1]heptane CAS No. 279-28-7

2-Oxa-1-azabicyclo[2.2.1]heptane

Cat. No.: B14757478
CAS No.: 279-28-7
M. Wt: 99.13 g/mol
InChI Key: JHTIYCNAYYKEGT-UHFFFAOYSA-N
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Description

2-Oxa-1-azabicyclo[221]heptane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-Oxa-1-azabicyclo[2.2.1]heptane involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, which is a common approach for synthesizing 7-oxanorbornane derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the palladium-catalyzed 1,2-aminoacyloxylation reaction suggests that it could be adapted for industrial production, given the right optimization of reaction conditions and substrate availability.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-1-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The palladium-catalyzed 1,2-aminoacyloxylation is a notable reaction that this compound undergoes .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include palladium catalysts, cyclopentenes, and various acyloxylating agents. The reactions typically require controlled conditions, such as specific temperatures and pressures, to proceed efficiently .

Major Products Formed

The major products formed from the reactions involving this compound include various oxygenated and nitrogenated bicyclic structures.

Mechanism of Action

The mechanism by which 2-Oxa-1-azabicyclo[2.2.1]heptane exerts its effects is primarily through its ability to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-1-azabicyclo[2.2.1]heptane is unique due to its combination of oxygen and nitrogen atoms within a bicyclic framework. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .

Properties

CAS No.

279-28-7

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

2-oxa-1-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C5H9NO/c1-2-6-3-5(1)4-7-6/h5H,1-4H2

InChI Key

JHTIYCNAYYKEGT-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1CO2

Origin of Product

United States

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